Capsorubin

Description

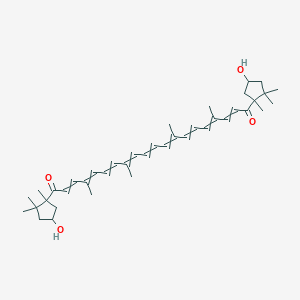

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOIABOMXKDDGU-YUURSNASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018116 | |

| Record name | Capsorubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-38-2 | |

| Record name | Capsorubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsorubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsorubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSORUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 °C | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Capsorubin

An In-Depth Technical Guide to the Chemical Structure of Capsorubin

Introduction

This compound is a prominent red xanthophyll, a class of oxygen-containing carotenoid pigments. Primarily found in the ripe fruits of red bell peppers (Capsicum annuum) and paprika, it is responsible for their characteristic deep red hue.[1] As a natural colorant, it is approved for use in the food industry under the E number E160c(ii). Beyond its role as a pigment, this compound is of significant interest to researchers and drug development professionals due to its potent antioxidant properties and potential biological activities. This guide provides a detailed examination of its chemical structure, properties, biosynthesis, and reactivity, tailored for a scientific audience.

Core Chemical Structure

This compound is a C40 tetraterpenoid, meaning it is biosynthetically derived from eight isoprene units. Its structure is characterized by a long, conjugated polyene chain with two unique five-membered rings at each end.

-

Systematic IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-Bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione.[1][6][7][8]

-

Common Name: (3S,3'S,5R,5'R)-3,3'-Dihydroxy-κ,κ-carotene-6,6'-dione.[1][3][5]

The molecule is symmetrical, featuring a central chain of nine conjugated double bonds. This extensive π-electron system is the chromophore responsible for its strong absorption of light in the blue-green region of the spectrum, resulting in its red appearance.

The defining features of this compound are its terminal κ-cyclopentane rings . Each ring contains a hydroxyl (-OH) group and is attached to the polyene chain via a ketone (C=O) group, which is also part of the conjugated system. The absolute stereochemistry of the chiral centers has been established as (3S, 5R, 3'S, 5'R) .[9][10][11] The hydroxyl and trimethyl groups on the cyclopentane rings are in a trans configuration relative to each other.[9][10]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its extraction, formulation, and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₅₆O₄ | [2][3][4][5][6] |

| Molecular Weight | 600.87 g/mol | [2][3][4][6] |

| Appearance | Red crystalline solid | [3][6][12] |

| Melting Point | 201 °C | [1][3][6][13] |

| Solubility | Insoluble in water; Soluble in acetone, DMF, DMSO, and oils | [3][5][7][12] |

| logP (Octanol-Water) | 7.4 - 8.7 | [7][14] |

| pKa (Strongest Acidic) | ~14.9 | [14] |

| pKa (Strongest Basic) | ~ -2.7 | [14] |

| Polar Surface Area | 74.6 Ų | [13][14] |

| Hydrogen Bond Donors | 2 | [14] |

| Hydrogen Bond Acceptors | 4 | [14] |

| UV-Vis λmax (in Acetone) | ~462 nm | [15] |

Biosynthesis Pathway

This compound is an end-product of the carotenoid biosynthesis pathway in specific plants like Capsicum. The synthesis begins with the universal C5 isoprene precursor, isopentenyl pyrophosphate (IPP). The pathway proceeds through the formation of the C40 backbone (phytoene), followed by a series of desaturation and cyclization reactions to form β-carotene, which is then hydroxylated and epoxidized to yield violaxanthin.

The final and defining step is the enzymatic conversion of violaxanthin into this compound. This reaction is catalyzed by the enzyme Capsanthin-capsorubin synthase (CCS) .[2][4][5] The mechanism involves a pinacolic rearrangement of the 5,6-epoxy group on both β-ionone rings of violaxanthin, which results in the contraction of the six-membered rings to form the characteristic five-membered κ-rings of this compound.[5][11]

Key Experimental Methodologies

Extraction and Isolation from Natural Sources

The standard protocol for isolating this compound from dried paprika (Capsicum annuum) involves several key steps:

-

Solvent Extraction: The dried and ground paprika powder is extracted with a solvent or a mixture of solvents such as hexane, acetone, ethanol, or ethyl acetate to produce paprika oleoresin.[15][16][17] Supercritical CO₂ extraction is also used for a cleaner, solvent-free process.[17][18]

-

Saponification: In paprika, xanthophylls like this compound are often esterified with fatty acids.[17] A saponification step, typically involving incubation with methanolic potassium hydroxide (KOH), is performed to hydrolyze these esters and yield the free carotenoid.[6]

-

Purification: The crude extract is washed to remove water-soluble impurities and then concentrated. Purification is achieved through chromatographic techniques. Open column chromatography using adsorbents like calcium carbonate or aluminium oxide can be used for initial separation.[19]

-

High-Performance Liquid Chromatography (HPLC): Final purification and quantification are performed using reversed-phase HPLC, often with a C18 or C30 column.[6][19][20] A gradient elution system with solvents like methanol, methyl-tert-butyl ether (MTBE), and water is employed to separate this compound from other carotenoids.[19]

Chemical Synthesis

The total synthesis of this compound has been achieved through stereoselective methods. One prominent approach involves the condensation of two C₁₅ cyclopentane ketone units with a central C₁₀ dialdehyde (crocetindial).[1] More recent syntheses have utilized a Lewis acid-promoted regio- and stereoselective rearrangement of a tetrasubstituted epoxy dienal to construct the key cyclopentyl ketone intermediate with high precision.[13] These synthetic routes are critical for confirming the absolute stereochemistry and for producing pure standards for research.

Structural Characterization

The definitive structure of this compound is elucidated using a combination of modern spectroscopic techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is used to separate this compound from complex mixtures and confirm its molecular weight. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for carotenoids.[20][21]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise atomic connectivity and stereochemical arrangement of the molecule.[19][22] 2D NMR experiments (like COSY and HMBC) help assign all proton and carbon signals unambiguously.

-

UV-Visible Spectroscopy: This technique is used to identify the characteristic absorption spectrum of the polyene chromophore. In acetone, this compound exhibits a primary absorption maximum (λmax) around 462 nm.[15]

Structure-Reactivity Relationships

The unique chemical structure of this compound directly dictates its chemical reactivity and biological function, particularly its antioxidant capacity.

Reaction with Reactive Oxygen Species (ROS)

This compound is an effective scavenger of various reactive oxygen species. Its interactions have been characterized, revealing specific reaction products. Unlike carotenoids with β-ionone rings (like β-carotene or capsanthin), which typically form 5,6- or 5,8-epoxides, this compound's κ-ring structure leads to different products. Studies using LC-MS and ESR spectrometry have shown that this compound reacts with superoxide anion radicals (·O₂⁻) and hydroxyl radicals (·OH) to form 7,8-epoxides . In its reaction with singlet oxygen (¹O₂), it forms 7,8-endoperoxides .[3][7][9][12] this compound has demonstrated higher stability against these ROS compared to capsanthin, and its ¹O₂ quenching activity is superior to that of β-carotene and zeaxanthin.[3][7][12][14]

Conclusion

The chemical structure of this compound is distinct among carotenoids, defined by its long conjugated polyene core terminated by two hydroxylated κ-cyclopentane ketone rings with a specific (3S, 5R, 3'S, 5'R) stereochemistry. This unique architecture is not only responsible for its vibrant red color but is also the foundation of its high chemical stability and potent antioxidant activity. A thorough understanding of its structure, properties, and reactivity is essential for its effective application as a natural colorant and for exploring its potential in pharmaceuticals and nutraceuticals.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry and Molecular Biology of Carotenoid Biosynthesis in Chili Peppers (Capsicum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. seiken-site.or.jp [seiken-site.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. Reaction of Paprika Carotenoids, Capsanthin and this compound, with Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Carotenoids and related compounds. Part 37. Stereochemistry and synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Collection - Reaction of Paprika Carotenoids, Capsanthin and this compound, with Reactive Oxygen Species - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 13. Total synthesis of capsanthin and this compound using Lewis acid-promoted regio- and stereoselective rearrangement of tetrasubsutituted epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fao.org [fao.org]

- 16. CN103242677A - Preparation method of paprika red pigment - Google Patents [patents.google.com]

- 17. fao.org [fao.org]

- 18. Carotenoids and Fatty Acids Obtained from Paprika Capsicum annuum by Supercritical Carbon Dioxide and Ethanol as Co-Extractant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. botanyjournals.com [botanyjournals.com]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. taylorandfrancis.com [taylorandfrancis.com]

Unveiling Nature's Palette: A Technical Guide to Capsorubin Sources Beyond Capsicum annuum

For Immediate Release

This technical guide provides an in-depth exploration of natural sources of the vibrant red carotenoid, capsorubin, beyond the common pepper, Capsicum annuum. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural products, and food science. It delves into the identification of alternative botanical sources, quantitative analysis of this compound content, detailed experimental protocols for extraction and analysis, and the underlying biosynthetic pathways.

Executive Summary

This compound, a xanthophyll carotenoid, is a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries. While commercially extracted from Capsicum annuum, research has identified other natural reservoirs of this valuable compound. This guide focuses on these alternative sources, with a primary emphasis on various species within the Lilium genus. By presenting comparative quantitative data, detailed methodologies, and clear visualizations of biosynthetic pathways, this document aims to facilitate further research and development of this compound from novel natural sources.

Alternative Natural Sources of this compound

While Capsicum annuum remains the most well-known source, several species of lily (Lilium) have been identified as containing significant amounts of this compound. These alternative botanical sources represent a potential avenue for the discovery of novel extraction techniques and applications.

Identified Lilium species containing this compound include:

-

Lilium tigrinum[1]

-

Lilium amabile[1]

-

Lilium Davidii[1]

-

Lilium leichtlinii[1]

-

Lilium pumilum[1]

-

Asiatic hybrid lily 'Saija'[1]

-

Lilium leichtlinii var. maximowiczii[4]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between species and even within the developmental stages of the plant. The following table summarizes the available quantitative data on this compound content in select Lilium species.

| Botanical Source | Plant Part | Developmental Stage | This compound Content (µg/g fresh weight) | Percentage of Total Carotenoids | Reference |

| Lilium leichtlinii var. maximowiczii | Petals | D1 | 0.25 | Not Reported | [4] |

| D2 | 1.65 | Not Reported | [4] | ||

| D3 | 215.28 | Not Reported | [4] | ||

| D4 | 493.43 | Not Reported | [4] | ||

| Lilium pumilum | Tepals | Not Specified | Not Reported | Up to 80% | [1] |

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from Lilium species, based on established protocols for carotenoid analysis in plant tissues.

Extraction of this compound from Lilium Petals

This protocol is a composite method adapted from procedures for carotenoid extraction from flower tissues.

Materials:

-

Fresh or freeze-dried Lilium petals

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone:Methanol (2:1, v/v) extraction solvent

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

HPLC grade solvents for resuspension (e.g., MTBE/Methanol)

Procedure:

-

Weigh approximately 1-2 g of fresh or 0.2-0.5 g of freeze-dried petal tissue.

-

Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of the acetone:methanol (2:1) extraction solvent.

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the sample for 5 minutes in a sonication bath.

-

Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction (steps 5-9) on the pellet with another 10 mL of the extraction solvent until the pellet is colorless.

-

Combine all the supernatants.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

-

Redissolve the dried extract in a known volume (e.g., 1-2 mL) of an appropriate solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

-

Filter the redissolved extract through a 0.22 µm syringe filter into an HPLC vial.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C30 reverse-phase column is recommended for optimal separation of carotenoids. A C18 column can also be used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Methanol/Water/Ammonium Acetate

-

Solvent B: Methyl tert-butyl ether (MTBE)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 450-480 nm for this compound.

-

Injection Volume: 10-20 µL

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the filtered sample extract.

-

Run the gradient elution program to separate the carotenoids.

-

Identify the this compound peak by comparing its retention time and spectral properties with a certified this compound standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with the this compound standard.

Biosynthesis of this compound in Lilium

The biosynthesis of this compound in Lilium follows the carotenoid pathway, culminating in the conversion of violaxanthin to this compound. This critical step is catalyzed by the enzyme capsanthin-capsorubin synthase (CCS).[1][2][3] The gene encoding this enzyme, Llccs, has been successfully cloned from Lilium lancifolium.[1][2][3]

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Lilium species.

Conclusion

The identification of this compound in various Lilium species presents a promising opportunity for the development of alternative natural sources for this high-value carotenoid. Further research into the optimization of extraction protocols and the screening of a wider range of Lilium species could lead to the establishment of a viable commercial source of this compound beyond Capsicum annuum. The information and protocols provided in this technical guide serve as a foundational resource for scientists and researchers to advance the exploration and utilization of these alternative botanical sources.

References

- 1. Cloning and Functional Characterization of a Gene for Capsanthin-Capsorubin Synthase from Tiger Lily (Lilium lancifolium Thunb. ‘Splendens’) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and functional characterization of a gene for capsanthin-capsorubin synthase from tiger lily (Lilium lancifolium Thunb. 'Splendens') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Metabolic Insights into Anthocyanin Biosynthesis for Spot Formation on Lilium leichtlinii var. maximowiczii Flower Petals - PMC [pmc.ncbi.nlm.nih.gov]

The Capsorubin Biosynthesis Pathway in Plants: A Technical Guide for Researchers

An in-depth exploration of the molecular machinery, enzymatic reactions, and experimental methodologies underlying the formation of capsorubin, a key red pigment in plants.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, with a primary focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this specialized branch of the carotenoid pathway.

Introduction to this compound and the Carotenoid Pathway

This compound is a red xanthophyll pigment primarily found in the ripe fruits of Capsicum species, contributing significantly to their characteristic red color. As a derivative of the broader carotenoid biosynthesis pathway, the synthesis of this compound involves a series of enzymatic reactions that convert the central precursor, geranylgeranyl pyrophosphate (GGPP), into a variety of carotenoid intermediates. This guide will detail the core pathway leading to this compound, from the initial steps of phytoene synthesis to the final conversion of violaxanthin.

The carotenoid biosynthetic pathway is a vital process in plants, producing compounds essential for photosynthesis, photoprotection, and the synthesis of phytohormones like abscisic acid and strigolactones. Carotenoids are also of significant interest for human health due to their antioxidant properties and role as precursors to vitamin A.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process localized within the plastids of plant cells. It begins with the general carotenoid pathway and concludes with a specific enzymatic reaction catalyzed by capsanthin-capsorubin synthase.

From Geranylgeranyl Pyrophosphate to Lycopene

The initial phase of the pathway involves the formation of the red carotenoid lycopene from the C20 precursor geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by a series of four key enzymes:

-

Phytoene Synthase (PSY): This enzyme catalyzes the first committed step in carotenoid biosynthesis, the head-to-head condensation of two molecules of GGPP to form the colorless C40 carotenoid, 15-cis-phytoene.[1][2] This reaction is considered a major rate-limiting step in the overall pathway.[3]

-

Phytoene Desaturase (PDS): PDS introduces two double bonds into phytoene, converting it to ζ-carotene. This enzyme is a membrane-bound protein and is the target of some bleaching herbicides.

-

ζ-Carotene Desaturase (ZDS): ZDS continues the desaturation process, introducing two more double bonds to form neurosporene and then lycopene.

-

Carotenoid Isomerase (CRTISO): This enzyme catalyzes the isomerization of cis-lycopene to all-trans-lycopene, the linear, red-colored carotenoid that serves as a crucial branch-point intermediate.

Cyclization of Lycopene and Formation of Xanthophylls

The linear all-trans-lycopene molecule undergoes cyclization at its ends to form carotenes with α- or β-ionone rings. The pathway to this compound proceeds through the β,β-branch:

-

Lycopene β-cyclase (LCYB): LCYB catalyzes the formation of two β-rings at both ends of the lycopene molecule, resulting in the formation of β-carotene.[4]

-

β-Carotene Hydroxylase (BCH): This enzyme introduces hydroxyl groups onto the β-rings of β-carotene, first producing β-cryptoxanthin and then zeaxanthin.

-

Zeaxanthin Epoxidase (ZEP): ZEP catalyzes the epoxidation of the hydroxylated β-rings of zeaxanthin, leading to the formation of antheraxanthin and subsequently violaxanthin.[5] This reaction is a key step in the xanthophyll cycle, which is involved in photoprotection.[6]

The Final Step: Capsanthin-Capsorubin Synthase (CCS)

The final and defining step in this compound biosynthesis is the conversion of violaxanthin into this compound. This reaction is catalyzed by a single, bifunctional enzyme:

-

Capsanthin-Capsorubin Synthase (CCS): This enzyme is responsible for the formation of the characteristic κ-ring found in capsanthin and this compound.[7][8] It catalyzes the conversion of antheraxanthin to capsanthin and, in the context of this guide, the conversion of violaxanthin to this compound.[7][8][9] The expression of the Ccs gene is tightly regulated and is induced during fruit ripening in Capsicum species.

The overall pathway from GGPP to this compound is depicted in the following diagram:

Quantitative Data on this compound Biosynthesis

The accumulation of this compound and other carotenoids varies significantly between different plant species and even among cultivars of the same species. The following tables summarize available quantitative data on carotenoid content and enzyme kinetics.

Carotenoid Content in Ripe Capsicum Fruits

| Cultivar/Variety | This compound Content (μg/g fresh weight) | Capsanthin Content (μg/g fresh weight) | Other Major Carotenoids | Reference |

| Capsicum annuum L. (Red Pepper) | 1.46 | 9.60 | β-carotene (2.35), Zeaxanthin (1.75) | N/A |

| Capsicum annuum var. abbreviatum | 6.30 (sun-dried) | 11.48 (sun-dried) | Violaxanthin (2.41) | [10] |

| Capsicum annuum var. grossum | 16.15 (sun-dried) | 10.45 (sun-dried) | Violaxanthin (4.07) | [10] |

| Capsicum annuum (Lamuyo variety) | Not Reported | 96.67 | β-carotene (21.67), Lutein (12.03) | [1] |

Enzyme Kinetic Parameters

Obtaining precise kinetic data for all enzymes in the carotenoid biosynthesis pathway is challenging due to their membrane-associated nature and the hydrophobicity of their substrates. However, some data is available:

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| Lycopene β-cyclase (Erwinia uredovora) | Lycopene | 1.8 µM | Not Reported | Erwinia uredovora | [11] |

| Lycopene β-cyclase (Erwinia uredovora) | NADPH | 2.5 mM | Not Reported | Erwinia uredovora | [11] |

| Capsanthin/Capsorubin Synthase (Capsicum annuum) | NADPH | 0.25 mM | Not Reported | Capsicum annuum | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Carotenoid Extraction and Quantification by HPLC

This protocol describes a general method for the extraction and analysis of carotenoids from plant tissues, which can be adapted for the specific quantification of this compound.

4.1.1. Extraction

-

Harvest fresh plant material (e.g., ripe pepper pericarp) and immediately freeze it in liquid nitrogen. Lyophilize the tissue to dryness.

-

Grind the lyophilized tissue to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 1 minute to ensure thorough extraction.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower, colored chloroform phase containing the carotenoids into a fresh tube.

-

Repeat the extraction of the remaining pellet with another 0.5 mL of the chloroform:methanol mixture.

-

Pool the chloroform extracts and dry them under a stream of nitrogen gas.

-

Resuspend the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MTBE) or a mixture of acetonitrile, methanol, and dichloromethane.

4.1.2. HPLC Analysis

-

HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to allow for the identification of carotenoids based on their characteristic absorption spectra.

-

Column: A C30 reverse-phase column is preferred for the separation of carotenoid isomers. A C18 column can also be used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Acetonitrile:Methanol:Water (e.g., 81:9:10 v/v/v)

-

Solvent B: Methanol:Methyl tert-butyl ether (e.g., 6:94 v/v)

-

-

Gradient Program: A typical gradient might be: 0-10 min, 100% A; 10-25 min, linear gradient to 100% B; 25-35 min, 100% B; 35-40 min, linear gradient back to 100% A; 40-45 min, 100% A for column re-equilibration. The flow rate is typically 1 mL/min.

-

Detection: Monitor the elution profile at 450 nm, which is near the absorption maximum for many carotenoids, including this compound.

-

Quantification: Create a standard curve using a purified this compound standard of known concentration. Inject known amounts of the standard and plot the peak area against the concentration. The concentration of this compound in the sample can then be determined by comparing its peak area to the standard curve.

The following diagram illustrates the general workflow for carotenoid analysis:

Heterologous Expression and Purification of Carotenoid Biosynthesis Enzymes

This protocol provides a general framework for the expression of plant carotenoid biosynthesis enzymes in Escherichia coli and their subsequent purification. This example focuses on a His-tagged protein.

4.2.1. Gene Cloning and Expression Vector Construction

-

Amplify the full-length coding sequence of the target gene (e.g., Ccs from Capsicum annuum) by PCR using primers that add appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a, which adds an N-terminal His6-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector.

-

Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

4.2.2. Protein Expression

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) with a single colony and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 4-16 hours) to promote proper protein folding.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.2.3. Protein Purification

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

If necessary, further purify the protein by size-exclusion chromatography.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

The following diagram outlines the workflow for recombinant protein expression and purification:

Enzyme Activity Assays

Detailed protocols for enzyme activity assays are highly specific to the enzyme and often require specialized substrates. Below is a generalized approach for a phytoene synthase assay, which can be adapted for other enzymes in the pathway with appropriate modifications.

4.3.1. Phytoene Synthase (PSY) Activity Assay [12][13]

-

Substrate Preparation: The substrate for PSY is [1-¹⁴C]geranylgeranyl pyrophosphate. This radioactive substrate allows for sensitive detection of the product.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Detergent (e.g., 0.1% Tween 20) to aid in substrate solubility.

-

[1-¹⁴C]GGPP (e.g., 1-5 µM)

-

Purified recombinant PSY enzyme (e.g., 1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of a 2:1 (v/v) mixture of chloroform:methanol. Vortex and centrifuge to separate the phases.

-

Product Analysis:

-

Spot the lower chloroform phase onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).

-

Visualize the radioactive phytoene product by autoradiography or a phosphorimager.

-

Scrape the silica corresponding to the phytoene spot and quantify the radioactivity by liquid scintillation counting.

-

-

Calculation of Activity: Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of enzyme.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of carotenoid biosynthesis genes in plant tissues.

4.4.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from the plant tissue of interest using a commercial kit or a standard Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4.4.2. qRT-PCR

-

Primer Design: Design gene-specific primers for the target genes (e.g., PSY, PDS, LCYB, ZEP, CCS) and a reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should be designed to amplify a product of 100-200 bp.

-

qRT-PCR Reaction: Prepare a reaction mixture containing:

-

SYBR Green qPCR master mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

cDNA template (diluted 1:10 or 1:20)

-

Nuclease-free water

-

-

Cycling Conditions: A typical qRT-PCR program includes:

-

Initial denaturation: 95°C for 2-5 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15-30 seconds

-

Annealing/Extension: 60°C for 30-60 seconds

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating and complex process that builds upon the fundamental carotenoid pathway. While the key enzymatic steps have been elucidated, significant opportunities for further research remain. A deeper understanding of the enzyme kinetics, particularly for capsanthin-capsorubin synthase, is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable pigment. Furthermore, unraveling the intricate regulatory networks that control the expression of the biosynthetic genes will provide new avenues for manipulating carotenoid profiles in crops to improve their nutritional and aesthetic qualities. The detailed protocols provided in this guide serve as a foundation for researchers to explore these exciting areas of plant biochemistry and biotechnology.

References

- 1. The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional features of phytoene synthase isoforms PSY1 and PSY2 in pepper Capsicum annuum L. cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 4. Levels of Lycopene β-Cyclase 1 Modulate Carotenoid Gene Expression and Accumulation in Daucus carota | PLOS One [journals.plos.org]

- 5. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capsanthin/capsorubin synthase - Wikipedia [en.wikipedia.org]

- 8. capsanthin/capsorubin synthase - Creative Biogene [microbialtec.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Expression, purification and properties of lycopene cyclase from Erwinia uredovora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 13. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Capsanthin-Capsorubin Synthase: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme capsanthin-capsorubin synthase (CCS) represents a pivotal juncture in the carotenoid biosynthesis pathway, catalyzing the formation of the red pigments capsanthin and capsorubin, which are characteristic of ripe pepper fruits (Capsicum species). This technical guide provides a comprehensive overview of the CCS enzyme, including its biochemical function, the metabolic pathway it governs, and its genetic underpinnings. Detailed experimental protocols for the extraction, purification, and activity assay of CCS are presented, alongside a summary of its known kinetic properties. Furthermore, this document explores the potential applications of CCS in metabolic engineering and its relevance to drug development, stemming from the potent antioxidant properties of its products. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the enzyme's role and its scientific investigation.

Introduction

Capsanthin-capsorubin synthase (CCS), systematically named violaxanthin—this compound isomerase (ketone-forming) (EC 5.3.99.8), is a multifunctional enzyme primarily found in the chromoplasts of plants.[1][2][3] Its principal role is in the biosynthesis of unique keto-carotenoids, specifically the conversion of antheraxanthin to capsanthin and violaxanthin to this compound.[2][4] This enzymatic transformation is a key step in the carotenoid biosynthesis pathway and is responsible for the vibrant red coloration of mature fruits in species like Capsicum annuum.[4] The expression of the Ccs gene is tightly regulated and induced during the differentiation of chloroplasts into chromoplasts during fruit ripening.[1] The products of the CCS-catalyzed reaction, capsanthin and this compound, are not only significant for their pigmentation but also for their potent antioxidant activities, which have garnered interest in the food, cosmetic, and pharmaceutical industries. Understanding the function and characteristics of CCS is crucial for metabolic engineering efforts aimed at enhancing the nutritional value of crops and for exploring the therapeutic potential of its carotenoid products.

Biochemical Function and Pathway

The capsanthin-capsorubin synthase enzyme catalyzes the final steps in the biosynthesis of capsanthin and this compound. This process involves an intramolecular rearrangement of 5,6-epoxycarotenoids. Specifically, CCS facilitates the conversion of the epoxide group into a ketone group, leading to the formation of a cyclopentanol ring structure characteristic of capsanthin and this compound.[3]

The two primary reactions catalyzed by CCS are:

These reactions are integral to the broader carotenoid biosynthesis pathway, which originates from the precursor geranylgeranyl pyrophosphate (GGPP).

Carotenoid Biosynthesis Pathway Leading to Capsanthin and this compound

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway culminating in the production of capsanthin and this compound by CCS.

Quantitative Data

Table 1: Physicochemical and Kinetic Properties of Capsanthin-Capsorubin Synthase

| Parameter | Value | Organism/Conditions |

| Cofactors | FAD, NADPH | Capsicum annuum |

| Km (NADPH) | 0.25 mM | Capsicum annuum |

| Optimal pH | 7.0 - 8.0 | In vitro assays |

Experimental Protocols

The study of capsanthin-capsorubin synthase involves a series of experimental procedures, from the isolation of the enzyme to the analysis of its activity. The following sections provide detailed methodologies for key experiments.

Enzyme Extraction and Purification

This protocol is based on methods for isolating active CCS from its native source.

-

Chromoplast Isolation:

-

Harvest ripe red pepper fruits.

-

Homogenize the pericarp tissue in a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.4 M sucrose, 5 mM DTT, 1 mM PMSF).

-

Filter the homogenate through layers of cheesecloth and nylon mesh to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet chromoplasts.

-

Resuspend the chromoplast pellet in a hypotonic buffer to lyse the organelles and release stromal proteins.

-

-

Protein Purification:

-

Centrifuge the lysed chromoplasts at high speed (e.g., 100,000 x g) to pellet membranes.

-

Solubilize the membrane pellet containing CCS using a mild non-ionic detergent (e.g., Triton X-100 or dodecyl maltoside).

-

Subject the solubilized proteins to column chromatography. A combination of ion-exchange, hydrophobic interaction, and size-exclusion chromatography can be employed for purification.

-

This protocol describes the production of recombinant CCS, which can be advantageous for obtaining large quantities of the enzyme.

-

Gene Cloning and Expression Vector Construction:

-

Isolate total RNA from ripe pepper fruit tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the Ccs gene using PCR with specific primers.

-

Clone the Ccs cDNA into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag).

-

-

Protein Expression and Purification:

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant CCS from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Further purify the protein using size-exclusion chromatography if necessary.

-

Enzyme Activity Assay

The activity of CCS is determined by measuring the formation of capsanthin and/or this compound from their respective substrates.

-

Substrate Preparation:

-

Antheraxanthin and violaxanthin can be isolated from plant sources (e.g., spinach or pansy flowers) or obtained from commercial suppliers.

-

Prepare stock solutions of the substrates in a suitable organic solvent (e.g., acetone or ethanol).

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

The reaction mixture should contain the purified CCS enzyme, the substrate (antheraxanthin or violaxanthin), and the cofactors FAD and NADPH.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at an optimal temperature (typically 25-30°C) for a defined period.

-

Stop the reaction by adding a quenching solution, such as an excess of cold acetone or ethanol.

-

-

Product Extraction and Analysis:

-

Extract the carotenoids from the reaction mixture using an organic solvent (e.g., a mixture of hexane and ethyl acetate).

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the dried carotenoids in a suitable solvent for analysis.

-

Quantify the products (capsanthin and this compound) using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (u-HPLC) with a photodiode array (PDA) detector.[1][5] A C18 or C30 reverse-phase column is typically used for separation.

-

Experimental Workflow for CCS Characterization

The following diagram outlines a typical workflow for the characterization of the capsanthin-capsorubin synthase enzyme.

Relevance to Drug Development

The products of the CCS enzyme, capsanthin and this compound, are potent antioxidants. Their ability to quench reactive oxygen species (ROS) suggests potential applications in the prevention and treatment of diseases associated with oxidative stress, such as certain cancers, cardiovascular diseases, and neurodegenerative disorders. Research into the biological activities of these carotenoids may open new avenues for drug development. Furthermore, understanding the structure and catalytic mechanism of CCS could inform the design of inhibitors or modulators of the carotenoid pathway, which may have applications in agriculture and medicine.

Conclusion

Capsanthin-capsorubin synthase is a key enzyme in the carotenoid biosynthesis pathway, responsible for the production of the red pigments capsanthin and this compound. Its activity is crucial for the color development of ripe pepper fruits and contributes to the accumulation of valuable antioxidant compounds. This technical guide has provided an in-depth overview of CCS, including its function, the pathway it is involved in, and detailed experimental protocols for its study. While specific kinetic data for its primary substrates remain to be fully elucidated, the information presented here offers a solid foundation for researchers, scientists, and drug development professionals interested in further exploring the properties and applications of this important enzyme. Future research should focus on a more detailed characterization of its enzymatic mechanism and the biological activities of its products to fully unlock its potential in various fields.

References

- 1. Cloning and Functional Characterization of a Gene for Capsanthin-Capsorubin Synthase from Tiger Lily (Lilium lancifolium Thunb. ‘Splendens’) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. capsanthin/capsorubin synthase - Creative Biogene [microbialtec.com]

- 4. Capsanthin/capsorubin synthase - Wikipedia [en.wikipedia.org]

- 5. Characterization under quasi-native conditions of the capsanthin/capsorubin synthase from Capsicum annuum L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photoprotective and Genoprotective Efficacy of Capsorubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the xanthophyll carotenoid capsorubin, focusing on its role in photoprotection and the mitigation of DNA damage. Drawing from current scientific literature, this document elucidates the mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key pathways and workflows. The primary mechanism of this compound's protective effects lies in its potent antioxidant capacity, particularly its ability to quench singlet molecular oxygen, thereby preventing initial DNA damage from UVB irradiation. Evidence suggests that this compound can significantly reduce UVB-induced DNA strand breaks and modulate apoptotic pathways in human dermal fibroblasts. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are interested in the therapeutic potential of natural compounds for skin health.

Introduction: The Dual Threat of UV Radiation - Photodamage and Genotoxicity

Ultraviolet (UV) radiation, particularly UVB (280-315 nm), poses a significant threat to skin integrity by inducing both direct and indirect cellular damage. UVB photons can be directly absorbed by DNA, leading to the formation of mutagenic photoproducts such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs)[1][2][3]. These lesions distort the DNA helix and, if not properly repaired by the Nucleotide Excision Repair (NER) pathway, can lead to mutations that contribute to photoaging and carcinogenesis[4][5].

Beyond direct DNA damage, UV radiation also generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can cause oxidative stress. This oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the pathophysiology of skin aging and cancer. Consequently, strategies for effective photoprotection are increasingly focused on compounds that can both absorb UV radiation and neutralize ROS.

This compound, a red xanthophyll carotenoid found predominantly in red peppers (Capsicum annuum), has emerged as a promising photoprotective agent[6]. Its unique molecular structure, featuring a long conjugated polyene chain and ketone groups, endows it with potent antioxidant properties[2][3]. This guide explores the scientific evidence supporting this compound's role in preventing photodamage and preserving genomic integrity.

This compound's Role in Photoprotection: A Mechanistic Overview

The primary mechanism by which this compound exerts its photoprotective effects is through its exceptional antioxidant activity. It is particularly effective at quenching singlet molecular oxygen (¹O₂), a highly reactive and damaging ROS generated during photosensitization reactions in the skin following UV exposure[7][8].

By neutralizing ¹O₂ and other ROS, this compound can prevent the initial oxidative damage to cellular macromolecules, including DNA. This preventative action is crucial as it reduces the burden on the cell's DNA repair machinery.

Quantitative Efficacy of this compound

The protective effects of this compound have been quantified in several key studies. The following tables summarize the available data on its antioxidant capacity and its ability to prevent UVB-induced cellular and DNA damage.

Antioxidant Activity of this compound

This compound's high antioxidant activity is central to its photoprotective function. It is a more potent singlet oxygen quencher than many other common carotenoids.

| Parameter | Compound | Value | Reference |

| Singlet Oxygen Quenching Rate Constant (kq) | epi-Capsorubin | 8 x 109 M-1 s-1 | [9] |

| Lycopene | 9 x 109 M-1 s-1 | [9] | |

| β-Carotene | 5 x 109 M-1 s-1 | [9] |

Table 1: Singlet oxygen quenching rate constants of this compound and other carotenoids.

Protection against UVB-Induced Damage in Human Dermal Fibroblasts

In vitro studies using human dermal fibroblasts (HDFs) have demonstrated this compound's ability to mitigate the harmful effects of UVB radiation.

| Parameter | Treatment | UVB Dose | Result | Reference |

| Cell Viability | 1 µM this compound | 0-300 mJ/cm² | Significantly counteracted UVB-induced cytotoxicity | [1][2] |

| DNA Strand Breaks | 1 µM this compound | Not specified | Significantly decreased the formation of DNA strand breaks | [1][2] |

| Caspase-3 Cleavage | 1 µM this compound | Not specified | Decreased UVB-induced caspase-3 cleavage | [1][2] |

| PARP-1 Cleavage | 1 µM this compound | Not specified | No significant effect on UVB-induced PARP-1 cleavage | [1][2] |

Table 2: Protective effects of this compound against UVB-induced damage in human dermal fibroblasts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the available literature.

Cell Culture and Treatment

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Carotenoid Treatment: Stock solutions of this compound are prepared in an appropriate solvent (e.g., tetrahydrofuran) and diluted in culture medium to the desired final concentration (e.g., 1 µM). Cells are pre-incubated with the carotenoid-containing medium for a specified period (e.g., 24 hours) prior to UVB exposure.

UVB Irradiation

-

UVB Source: A lamp emitting UVB radiation with a peak wavelength around 312 nm.

-

Irradiation Procedure: Before irradiation, the cell culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS) to avoid absorption of UVB by the medium. Cells are then exposed to varying doses of UVB radiation (e.g., 0-300 mJ/cm²).

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: After UVB irradiation, cells are harvested and suspended in low-melting-point agarose.

-

Slide Preparation: The cell-agarose suspension is spread onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks migrates out of the nucleoid, forming a "comet tail".

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as the apoptosis markers cleaved caspase-3 and cleaved PARP-1.

-

Protein Extraction: Following treatment and irradiation, cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and DNA Repair

The current body of evidence strongly suggests that this compound's primary role in protecting against UVB-induced DNA damage is preventative, through the scavenging of ROS. This action reduces the initial load of oxidative DNA lesions, thereby lessening the need for cellular repair.

While this compound has been shown to modulate the apoptotic pathway by reducing the cleavage of caspase-3, its direct influence on specific DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), remains an area for further investigation. There is currently no direct evidence to suggest that this compound upregulates the expression or activity of key enzymes in these pathways.

Further research is warranted to explore potential interactions between this compound and signaling pathways involved in the cellular stress response and DNA repair, such as the Nrf2, p53, AP-1, and NF-κB pathways. Understanding these interactions could reveal additional mechanisms by which this compound contributes to skin health and photoprotection.

Conclusion and Future Directions

This compound is a potent natural antioxidant with demonstrated efficacy in protecting human dermal fibroblasts from UVB-induced cytotoxicity and DNA damage. Its primary mechanism of action is the quenching of reactive oxygen species, which prevents the initial insult to cellular components. While its influence on apoptotic signaling is evident, its direct role in enhancing DNA repair pathways requires further elucidation.

For drug development professionals, this compound represents a promising candidate for inclusion in topical formulations and oral supplements aimed at enhancing photoprotection. Future research should focus on:

-

In vivo studies to confirm the photoprotective effects of topically applied or orally administered this compound in human subjects.

-

Mechanistic studies to investigate the potential influence of this compound on DNA repair gene expression and signaling pathways related to cellular stress responses.

-

Formulation development to optimize the stability and bioavailability of this compound for dermatological applications.

This technical guide provides a solid foundation for understanding the current state of knowledge on this compound's photoprotective and genoprotective properties, and it is hoped that it will stimulate further research into this promising natural compound.

References

- 1. Carotenoids exclusively synthesized in red pepper (capsanthin and this compound) protect human dermal fibroblasts against UVB induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carotenoids exclusively synthesized in red pepper (capsanthin and this compound) protect human dermal fibroblasts against UVB induced DNA damage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. XPC-RAD23B enhances UV-DDB binding to DNA to facilitate lesion search in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Paprika Carotenoids, Capsanthin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Singlet oxygen quenching ability of naturally occurring carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The singlet oxygen and carotenoid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic carotenoids, novel polyene polyketones and new this compound isomers as efficient quenchers of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer and Chemopreventive Activities of Capsorubin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capsorubin is a red xanthophyll carotenoid predominantly found in the ripe fruits of Capsicum annuum (red pepper). As a member of the carotenoid family, it possesses a unique molecular structure that contributes to its potent biological activities. Emerging research has highlighted this compound's significant potential as an anticancer and chemopreventive agent. Its mechanisms of action primarily involve superior antioxidant properties, direct inhibition of cancer cell proliferation, and induction of apoptosis. Notably, this compound has demonstrated remarkable antiproliferative effects against lung cancer cells in vitro and exhibits a strong capacity to scavenge reactive oxygen species, surpassing many other well-known carotenoids. This document provides a comprehensive technical overview of the current research on this compound, detailing its biological activities, the experimental protocols used for its evaluation, and the molecular pathways it modulates. The data presented herein underscore this compound's promise as a lead compound for the development of novel oncologic therapies.

Introduction

1.1 Overview of Carotenoids in Cancer Research

Carotenoids are a class of over 750 naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria.[1] They are broadly classified into two groups: carotenes (purely hydrocarbons, e.g., β-carotene) and xanthophylls (containing oxygen, e.g., this compound, lutein). Extensive research has linked dietary intake of carotenoids with a reduced risk of various chronic diseases, including several types of cancer. Their anticancer properties are often attributed to their ability to neutralize harmful reactive oxygen species (ROS), modulate key signaling pathways involved in cell growth and apoptosis, and enhance immune function.[2]

1.2 this compound: A Key Xanthophyll from Capsicum annuum

This compound (C₄₀H₅₆O₄) is a characteristic carotenoid responsible for the deep red color of paprika.[3] Structurally, it is a xanthophyll with a unique κ-end group and two carbonyl groups, which are believed to be critical for its enhanced biological activity compared to other carotenoids.[4] Found alongside its precursor, capsanthin, this compound is extracted from paprika oleoresin for use as a natural food colorant (E160c) and is increasingly being investigated for its pharmacological benefits.[1][5] Its potent antioxidant and antineoplastic properties make it a compound of significant interest in drug discovery.[1][4]

Chemopreventive and Antioxidant Activities

The chemopreventive potential of this compound is strongly linked to its exceptional antioxidant capacity. It effectively neutralizes various reactive oxygen species, thereby protecting cells from oxidative damage that can initiate carcinogenesis.

2.1 Mechanisms of Antioxidant Action

This compound's molecular structure, featuring a conjugated polyene chain and two keto functionalities, enables it to be a highly efficient scavenger of free radicals.[4] Its primary antioxidant mechanisms include:

-

Singlet Oxygen Quenching: this compound is a potent quencher of singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage.[4][6] Studies have shown its quenching activity to be superior to that of β-carotene and even astaxanthin, another powerful antioxidant carotenoid.[4][6]

-

Radical Scavenging: It effectively scavenges hydroxyl radicals (·OH) and reacts with superoxide and nitric oxide.[4] This activity inhibits lipid peroxidation, a chain reaction of oxidative degradation of lipids that can damage cell membranes and generate mutagenic byproducts.[4]

2.2 Comparative Antioxidant Efficacy

In vitro studies comparing the antioxidant activity of this compound to other carotenoids have consistently demonstrated its superiority. One study investigating the inhibition of methyl linoleate oxidation established a clear hierarchy of efficacy.[3][4]

| Carotenoid | Relative Antioxidant Activity Rank |

| This compound | 1 (Most Potent) |

| Capsanthin 3,6-epoxide | 2 |

| Capsanthin | 3 |

| Cycloviolaxanthin | 4 |

| β-carotene | 5 (Least Potent) |

| Table 1: Comparative antioxidant activity of this compound and related carotenoids. The ranking is based on the ability to inhibit lipid peroxidation.[3][4] |

Anticancer Activities

Beyond its chemopreventive antioxidant effects, this compound exhibits direct anticancer activity by inhibiting cell proliferation and inducing programmed cell death (apoptosis).

3.1 In Vitro Antiproliferative Effects

This compound has shown significant cytotoxic and antiproliferative effects against various cancer cell lines. Research highlights its particular efficacy against non-small cell lung cancer. Key findings indicate that this compound can inhibit the growth of cancer cells, reduce the expression of tumor antigens, and selectively accumulate in the nuclei of cancer cells.[4] Furthermore, its anticancer effects can be enhanced when combined with ascorbic acid (Vitamin C).[4]

3.2 Data Summary: In Vitro Studies

The following table summarizes the key quantitative data from in vitro studies on this compound's anticancer activity.

| Cell Line | Cancer Type | Effect | Quantitative Data | Citation(s) |

| A549 | Human Lung Carcinoma | Antiproliferation | 85% inhibition (vs. 12% by capsanthin) | [4] |

| A549 | Human Lung Carcinoma | Cytotoxicity | IC₅₀ < 20 µM | [7] |

| Various | General | Anti-tumor promotion | Inhibits EBV-EA activation | [4] |

| Table 2: Summary of quantitative data on the in vitro anticancer activity of this compound. |

3.3 Induction of Apoptosis and Proposed Signaling Pathways

While specific signaling pathways for this compound are still under detailed investigation, the mechanisms are likely to mirror those of other potent, structurally related anticancer compounds like capsaicin, which is also derived from Capsicum annuum.[8] The proposed mechanism centers on the induction of oxidative stress within cancer cells, which triggers the intrinsic (mitochondrial) pathway of apoptosis.

Key steps in the proposed pathway include:

-

Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels within cancer cells.[1]

-

Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential (ΔΨm).[9]

-

Modulation of Bcl-2 Family Proteins: This leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9]

-

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c activates a cascade of executioner enzymes, primarily Caspase-9 and Caspase-3, which are responsible for dismantling the cell.[9]

-

DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and fragmentation of DNA, culminating in apoptotic cell death.[9]

Experimental Methodologies

4.1 Extraction and Purification of this compound

Obtaining high-purity this compound is critical for accurate experimental evaluation. The process involves extraction from the source material followed by chromatographic separation.

Protocol:

-

Source Material: Dried and ground fruit pods of Capsicum annuum (paprika) are used.[1]

-

Solvent Extraction: The ground material is extracted with a suitable organic solvent such as acetone, hexane, or ethanol to yield paprika oleoresin.[10][11] Supercritical CO₂ extraction is also an effective method.[11]

-

Saponification (Optional but Recommended): To hydrolyze fatty acid esters of carotenoids, the oleoresin is treated with methanolic potassium hydroxide (KOH). This step yields free xanthophylls.[1]

-

Chromatographic Separation: The crude extract is subjected to column chromatography. Common stationary phases include silica gel, calcium carbonate, or zinc carbonate.[1][10][12]

-

Elution: A solvent system (e.g., acetone/petroleum ether) is used to elute the compounds. Fractions are collected based on color.[10]

-

Purification: Multiple rounds of chromatography may be necessary to achieve high purity. Purity is typically confirmed using HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array detector).[12]

4.2 In Vitro Anticancer Activity Assessment

A series of standardized assays are employed to characterize the anticancer effects of this compound in vitro.

Detailed Protocols:

-

Cell Culture and Treatment:

-

Cell Line: A549 human lung carcinoma cells (or other relevant cancer cell lines) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0-50 µM). A vehicle control (e.g., DMSO) is run in parallel.

-

-

Cell Viability/Proliferation Assay (MTT Assay):

-

Seed cells in a 96-well plate (5,000-10,000 cells/well).

-

Treat with this compound for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

-

-

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry):

-

Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Harvest cells (including floating cells in the media) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells using a flow cytometer. The population of cells is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Treat cells in 6-well or 10 cm plates with this compound.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Synergistic Potential and Future Directions

Preliminary evidence suggests that this compound's efficacy can be enhanced through combination approaches. Its ability to improve the cytotoxic action of chemotherapy suggests a potential role in overcoming drug resistance.[4] The synergistic effect observed with ascorbic acid also warrants further investigation.[4]

Future research should focus on:

-